2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride
Overview
Description
2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is a chemical compound characterized by a dichlorophenyl group attached to an ethanesulfonyl chloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dichlorophenyl ethyl alcohol as the starting material.
Reaction Steps: The alcohol undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions is maintained.
Purification: The crude product is purified through recrystallization or distillation to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids.
Substitution: Substitution reactions can replace the chlorine atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of sulfonic acids.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is used in:
Chemistry: As a reagent in organic synthesis for the preparation of other chemical compounds.
Biology: In biochemical studies to understand enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)ethanamine: A structural isomer with an amine group instead of a sulfonyl chloride.
2,3-Dichlorophenylpiperazine: Another positional isomer with different biological activity.
Uniqueness: 2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is unique due to its specific reactivity and applications in various fields, distinguishing it from its isomers and similar compounds.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJVDLVXIOIKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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